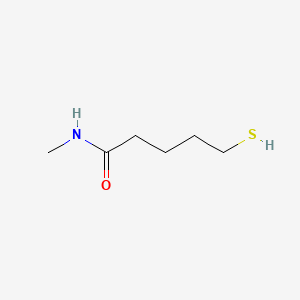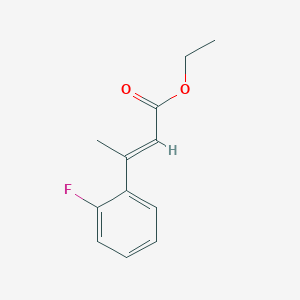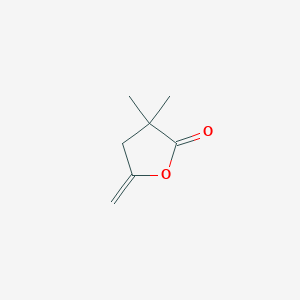
(4-Amino-2-nitrophenyl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Amino-2-nitrophenyl)boronic acid is an organic compound with the molecular formula C6H7BN2O4 It is a boronic acid derivative, characterized by the presence of both an amino group and a nitro group on the phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (4-Amino-2-nitrophenyl)boronic acid typically involves the reaction of 4-amino-2-nitrophenyl bromide with a boronic acid derivative. The reaction is usually carried out in an organic solvent such as toluene or tetrahydrofuran, under the presence of a palladium catalyst. The reaction conditions often include heating and the use of a base such as potassium carbonate to facilitate the formation of the boronic acid group .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same fundamental reactions but may include additional steps for purification and isolation to ensure the compound meets industrial standards .
Análisis De Reacciones Químicas
Types of Reactions: (4-Amino-2-nitrophenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group, resulting in a diamino compound.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in Suzuki-Miyaura cross-coupling reactions.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of diamino compounds.
Substitution: Formation of biaryl compounds through Suzuki-Miyaura coupling.
Aplicaciones Científicas De Investigación
(4-Amino-2-nitrophenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in Suzuki-Miyaura cross-coupling reactions to synthesize biaryl compounds.
Biology: The compound can be used in the development of fluorescent probes for detecting biological molecules.
Industry: The compound is used in the production of advanced materials and polymers
Mecanismo De Acción
The mechanism of action of (4-Amino-2-nitrophenyl)boronic acid primarily involves its ability to form covalent bonds with other molecules. In Suzuki-Miyaura cross-coupling reactions, the boronic acid group undergoes transmetalation with a palladium catalyst, facilitating the formation of a new carbon-carbon bond. This process involves the transfer of the boronic acid group to the palladium complex, followed by reductive elimination to form the final product .
Comparación Con Compuestos Similares
- 4-Nitrophenylboronic acid
- 2-Nitrophenylboronic acid
- 4-Nitrophenylboronic acid pinacol ester
Comparison: (4-Amino-2-nitrophenyl)boronic acid is unique due to the presence of both an amino group and a nitro group on the phenyl ring. This dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds that may only have one functional group. For example, 4-Nitrophenylboronic acid lacks the amino group, limiting its reactivity in certain contexts .
Propiedades
Fórmula molecular |
C6H7BN2O4 |
|---|---|
Peso molecular |
181.94 g/mol |
Nombre IUPAC |
(4-amino-2-nitrophenyl)boronic acid |
InChI |
InChI=1S/C6H7BN2O4/c8-4-1-2-5(7(10)11)6(3-4)9(12)13/h1-3,10-11H,8H2 |
Clave InChI |
GWANFFQKCNZFII-UHFFFAOYSA-N |
SMILES canónico |
B(C1=C(C=C(C=C1)N)[N+](=O)[O-])(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


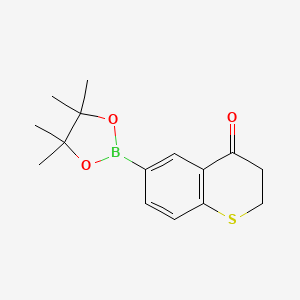
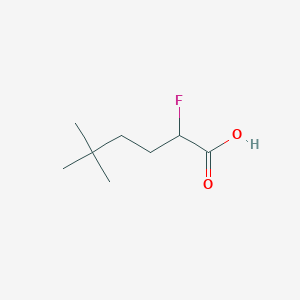
![Tert-butyl 6-(aminomethyl)-6-fluoro-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B13459740.png)

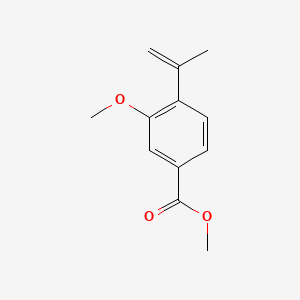
![{2-Azaspiro[3.3]heptan-1-yl}methanol](/img/structure/B13459751.png)
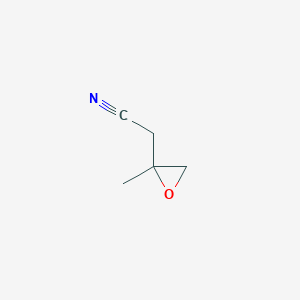
![2-[1-(Fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]acetic acid](/img/structure/B13459764.png)


